1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a synthetic compound with potential applications in medicinal chemistry. It features a complex structure that includes a benzofuran moiety and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 443.514 g/mol.
This compound belongs to the class of piperazine derivatives, which are often explored for their pharmacological properties. It is synthesized through multi-step organic reactions involving various intermediates, making it a subject of interest in both organic synthesis and medicinal chemistry research.
The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves several key steps:
The reactions typically require specific temperature and solvent conditions, often utilizing aprotic solvents such as dimethylformamide or dichloromethane to facilitate the coupling process.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C25H28F3N3O/c26-25(27,28)20-5-3-6-22(17-20)31-14-12-30(13-15-31)21-8-10-29(11-9-21)18-23-16-19-4-1-2-7-24(19)32-23/h1-7,16-17,21H,8-15,18H2
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4
.
These representations highlight the compound's complex connectivity and functional groups.
The compound can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific biological targets, such as receptors or enzymes. This interaction may modulate their activity, leading to various pharmacological effects. The precise pathways and molecular targets are still under investigation but are essential for understanding its potential therapeutic applications.
While specific physical properties like melting point and boiling point are not extensively documented, the compound's purity typically exceeds 95% in research settings.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 443.514 g/mol |
Solubility | Soluble in DMSO |
These properties suggest that the compound may exhibit stability under standard laboratory conditions but requires careful handling due to its complex structure and potential biological activity .
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for potential therapeutic effects, particularly in pharmacological research.
Industry: Utilized in developing new materials and chemical processes, reflecting its versatility in various fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: